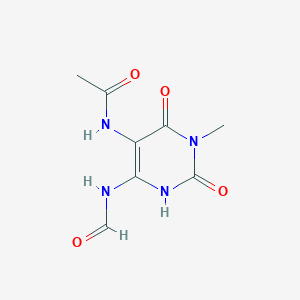

5-Acetylamino-6-formylamino-3-methyluracil

Description

5-acetamido-6-formamido-3-methyluracil is a formamidopyrimidine. It has a role as a mouse metabolite. It derives from a uracil.

Properties

IUPAC Name |

N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZNZFGKEVDNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234663 | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85438-96-6 | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85438-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085438966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ACETYLAMINO-6-FORMYLAMINO-3-METHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQW8YAU3VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 5-Acetylamino-6-formylamino-3-methyluracil (AFMU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylamino-6-formylamino-3-methyluracil, commonly known as AFMU, is a significant metabolite of caffeine. Its unique chemical properties, particularly its inherent instability and role as a biomarker, make it a compound of considerable interest in biomedical research and clinical diagnostics. This technical guide provides a comprehensive overview of AFMU, including its synthesis, physicochemical properties, reactivity, and established applications. Detailed experimental protocols and mechanistic insights are provided to support researchers in their work with this molecule.

Introduction

5-Acetylamino-6-formylamino-3-methyluracil (AFMU) is a key downstream metabolite of caffeine, formed through the N-acetylation of its precursor, 5-acetylamino-6-amino-3-methyluracil (AAMU). The formation of AFMU in humans is primarily catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[1] Consequently, the urinary ratio of AFMU to other caffeine metabolites serves as a reliable in vivo indicator of an individual's NAT2 acetylation phenotype, which is crucial for predicting the metabolism and potential toxicity of various drugs and xenobiotics.[1]

Beyond its role as a biomarker, the chemistry of AFMU is noteworthy. The presence of the formylamino group at the C6 position renders the molecule susceptible to deformylation, a reaction that is highly dependent on pH and temperature.[2] This guide will delve into the technical details of AFMU's properties, providing researchers with the necessary information for its synthesis, handling, and application in experimental settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of AFMU is essential for its accurate quantification and for designing stable formulations for research purposes.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₄O₄ | [3] |

| Molecular Weight | 226.19 g/mol | [3] |

| CAS Number | 85438-96-6 | [3] |

| Melting Point | >215 °C | Biosynth |

| Solubility | Soluble in DMSO and Methanol | Biosynth |

| pKa (Strongest Acidic) | 9.02 (predicted) | [4] |

| pKa (at N1-H) | 5.7 | [2] |

| logP | -0.74 (predicted) | [4] |

Note: Some physical properties are provided by commercial suppliers and predicted values are from chemical databases.

Synthesis of 5-Acetylamino-6-formylamino-3-methyluracil

General Synthetic Approach

The synthesis of AFMU can be conceptualized as a two-stage process: the initial construction of the substituted uracil core to form AAMU, followed by the formylation of the C6-amino group.

Caption: General workflow for the synthesis of AFMU.

Experimental Protocol: Formylation of AAMU (Conceptual)

This conceptual protocol is based on standard formylation procedures for aromatic amines and should be optimized for the specific substrate.

-

Dissolution: Dissolve 5-acetylamino-6-amino-3-methyluracil (AAMU) in a suitable solvent. Formic acid itself can often serve as both the solvent and the formylating agent.

-

Reaction: Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the excess formic acid is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure 5-acetylamino-6-formylamino-3-methyluracil.

Spectroscopic Characterization

Accurate identification and characterization of AFMU are paramount. While experimentally obtained spectra are not widely published in easily accessible literature, its structure has been confirmed using a combination of UV, NMR, and mass spectrometry.[6] Predicted spectral data can serve as a useful reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the acetyl protons, the formyl proton, and the N-H protons.

-

¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbons of the uracil ring and the acetyl and formyl groups, as well as the methyl carbons and the carbons of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of AFMU. The exact mass is 226.0702 Da.[7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns in MS/MS experiments can provide further structural information.

Reactivity and Stability: The Deformylation of AFMU

A defining characteristic of AFMU is its instability, particularly its tendency to undergo deformylation to yield AAMU.[6] This reaction is of significant practical importance as it can affect the accuracy of AFMU quantification in biological samples if not properly controlled.

Kinetics of Deformylation

The deformylation of AFMU follows first-order kinetics.[2] The rate of this reaction is highly dependent on pH and temperature.

-

pH Stability: AFMU is most stable at a pH of 3.0, with a half-life of approximately 150 hours at 24°C.[2] Its stability decreases significantly in both acidic (pH < 2.0) and alkaline (pH > 9.0) conditions, with the half-life dropping to less than 4.6 hours.[2]

-

Temperature Stability: In urine samples at their natural pH, the half-life of AFMU is approximately 57 hours at 24°C and decreases to 12.5 hours at 37°C.[2]

Proposed Mechanism of Deformylation

The deformylation of the N-formyl group can be catalyzed by both acid and base. A plausible mechanism involves the nucleophilic attack on the formyl carbonyl carbon, followed by the elimination of the formyl group.

Caption: Proposed mechanisms for the deformylation of AFMU.

Applications in Research

The primary and most well-documented application of AFMU is in the field of pharmacogenetics, specifically for NAT2 phenotyping.

NAT2 Phenotyping

The enzyme N-acetyltransferase 2 (NAT2) is responsible for the metabolism of numerous drugs and carcinogens. Genetic polymorphisms in the NAT2 gene lead to distinct acetylator phenotypes: slow, intermediate, and rapid acetylators. The rate at which an individual acetylates substrates can significantly impact drug efficacy and the risk of adverse drug reactions.

Caffeine is widely used as a probe drug to determine NAT2 phenotype. After caffeine administration, the ratio of AFMU to other caffeine metabolites, such as 1-methylxanthine (1X), in the urine is measured.[1] This ratio provides a reliable and non-invasive method to classify an individual's acetylator status.

Workflow for NAT2 Phenotyping using AFMU:

Caption: Workflow for NAT2 phenotyping using caffeine and AFMU.

Other Potential Applications

While less substantiated in the mainstream scientific literature, AFMU has been mentioned in connection with other applications:

-

Measurement of other enzyme activities: The product description from one supplier suggests its use in measuring the activities of polymorphic human erythrocytes, though specific enzymes are not named.[8]

-

Sample preparation for DNA sequencing: Another supplier's description mentions its use in the preparation of blood samples for DNA sequencing and PCR amplification, but the specific role or mechanism is not provided.[8]

It is important for researchers to note that these latter applications are not as well-documented as NAT2 phenotyping and would require further validation.

Conclusion

5-Acetylamino-6-formylamino-3-methyluracil is a molecule of significant interest due to its role as a key metabolite of caffeine and a valuable biomarker for NAT2 phenotyping. Its chemical instability, characterized by a pH- and temperature-dependent deformylation, presents both challenges and opportunities for research. A thorough understanding of its synthesis, physicochemical properties, and reactivity is essential for its effective use in the laboratory. This technical guide provides a consolidated resource for researchers, offering both foundational knowledge and practical insights to facilitate further investigation and application of this important compound.

References

- Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220.

- Röhrkasten, R., & Wombacher, H. (1987). Synthesis of the Caffeine Metabolites 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and 5-Acetylamino-6-amino-3-methyluracil (AAMU) on a Preparative Scale. Archiv der Pharmazie, 320(7), 633-637.

- Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218–220.

- Grant, D. M., Tang, B. K., & Kalow, W. (1983). Polymorphic N-acetylation of a caffeine metabolite. Clinical Pharmacology & Therapeutics, 33(3), 355–359.

-

PubChem. (n.d.). 5-Acetylamino-6-formylamino-3-methyluracil. Retrieved from [Link]

-

KEGG. (n.d.). KEGG COMPOUND: C16365. Retrieved from [Link]

-

The Bovine Metabolome Database. (2020). Showing metabocard for 5-Acetylamino-6-formylamino-3-methyluracil (BMDB0011105). Retrieved from [Link]

-

GSRS. (n.d.). 5-ACETYLAMINO-6-FORMYLAMINO-3-METHYLURACIL. Retrieved from [Link]

-

MDPI. (n.d.). AFM for Studying the Functional Activity of Enzymes. Retrieved from [Link]

- Haen, E., Riemer, S., & Remien, J. (1990). An improved HPLC assay for the simultaneous determination of caffeine and its N-demethylated and acetylated metabolites in the urine of man.

-

National Center for Biotechnology Information. (n.d.). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

Illumina. (2023, October 14). Genomic and epigenomic insights in a single assay [Video]. YouTube. [Link]

- Ha, D. W., & Breaker, R. R. (1993). An efficient DNA sequencing strategy based on the bacteriophage Mu in vitro DNA transposition reaction. Genome research, 2(4), 323-329.

- Gold, B., & Carey, M. F. (1998). DNA recognition sites activate MuA transposase to perform transposition of non-Mu DNA. Genes & development, 12(12), 1835-1846.

-

Labinsights. (2023, September 27). Enzymology Assays Unveils the Secrets of Enzyme Activity. Retrieved from [Link]

- Lorenzo, M. P., & Fortuna, M. B. (2002). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. Journal of pharmaceutical and biomedical analysis, 29(1-2), 207-214.

-

Quinlan, A. (2020, January 23). Applied Computational Genomics - 04 - DNA Sequencing Technologies, Sequencing Error, & FASTQ format [Video]. YouTube. [Link]

-

Chemistry For Everyone. (2023, April 19). How Is Enzyme Activity Measured? [Video]. YouTube. [Link]

-

PubChem. (n.d.). 5-Acetylamino-6-amino-3-methyluracil. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

BehanSar Pharmaceutical Factory. (2023). Laboratory-Scale Synthesis of Theophylline and Caffeine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The association between urinary caffeine and caffeine metabolites and diabetic retinopathy in individuals with diabetes: NHANES 2009–2014. Retrieved from [Link]

Sources

- 1. Polymorphic N-acetylation of a caffeine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Bovine Metabolome Database: Showing metabocard for 5-Acetylamino-6-formylamino-3-methyluracil (BMDB0011105) [bovinedb.ca]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KEGG COMPOUND: C16365 [kegg.jp]

- 8. biosynth.com [biosynth.com]

A Technical Guide to 5-Acetylamino-6-formylamino-3-methyluracil (AFMU): A Key Caffeine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caffeine, the world's most consumed psychoactive substance, undergoes extensive metabolism primarily orchestrated by the hepatic cytochrome P450 (CYP) enzyme system. A critical product of this biotransformation is 5-acetylamino-6-formylamino-3-methyluracil (AFMU). This guide provides a comprehensive technical overview of AFMU, from its formation within the complex caffeine metabolic network to its analytical quantification and its significance as a biomarker. We delve into the enzymatic pathways leading to AFMU, detail validated analytical protocols for its measurement in biological matrices, and explore its primary application in phenotyping CYP1A2 and N-acetyltransferase 2 (NAT2) enzyme activities—a crucial aspect of personalized medicine and drug development. This document serves as a foundational resource for researchers aiming to understand and accurately measure this pivotal metabolite.

The Biotransformation Pathway from Caffeine to AFMU

The journey from caffeine ingestion to the excretion of AFMU is a multi-step enzymatic process predominantly occurring in the liver. Understanding this pathway is fundamental to appreciating the utility of AFMU as a biomarker.

The Central Role of Cytochrome P450 1A2 (CYP1A2)

The initial and rate-limiting step in AFMU's lineage is the metabolism of caffeine itself. Caffeine is rapidly absorbed and transported to the liver, where the CYP1A2 enzyme is responsible for over 95% of its primary metabolism.[1][2] CYP1A2 catalyzes the demethylation of caffeine (1,3,7-trimethylxanthine) into three primary dimethylxanthine metabolites:

-

Paraxanthine (1,7-dimethylxanthine; PX): Accounts for approximately 82% of caffeine metabolism.[2]

-

Theobromine (3,7-dimethylxanthine): Approximately 11% of metabolism.[2]

-

Theophylline (1,3-dimethylxanthine): Approximately 5% of metabolism.[2]

Given that paraxanthine is the major metabolite, its subsequent biotransformation is the principal route leading to AFMU.[3][4] The activity of CYP1A2 is highly variable among individuals due to genetic polymorphisms, induction by environmental factors (e.g., smoking, diet), and inhibition by various drugs.[1][5] This variability directly impacts the rate of paraxanthine formation and, consequently, the entire downstream metabolic cascade.

From Paraxanthine to AFMU: A Two-Enzyme Process

Once formed, paraxanthine undergoes further metabolism. The pathway to AFMU involves two critical enzymatic steps:

-

CYP1A2-Mediated Oxidation: Paraxanthine is further metabolized, in part by CYP1A2, leading to the formation of an intermediate compound.[6][7]

-

N-Acetyltransferase 2 (NAT2) Acetylation: This intermediate is then acetylated by the polymorphic N-acetyltransferase 2 (NAT2) enzyme to form AFMU.[7][8] The involvement of NAT2 introduces another layer of genetic variability into the production of AFMU, as individuals can be categorized as rapid, intermediate, or slow acetylators.

This sequential enzymatic action is visualized in the metabolic pathway diagram below.

The Instability of AFMU: A Critical Consideration

A significant chemical property of AFMU is its inherent instability, particularly in urine samples. AFMU can undergo spontaneous, non-enzymatic deformylation to form 5-acetylamino-6-amino-3-methyluracil (AAMU).[9][10][11] The rate of this conversion is dependent on pH, temperature, and time.[9] For instance, the half-life of AFMU in urine at 37°C is approximately 12.5 hours.[9] This instability is a critical pre-analytical variable that must be controlled. Failure to do so can lead to an underestimation of AFMU and an overestimation of AAMU, potentially confounding the interpretation of metabolic ratios.[10][12] Therefore, immediate analysis or proper storage (e.g., acidification and freezing) of urine samples is paramount for accurate quantification.[10][12]

Analytical Methodologies for AFMU Quantification

Accurate quantification of AFMU in biological matrices, typically urine, is essential for its use as a biomarker. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and specificity.[13][14][15]

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract AFMU from the complex urinary matrix and remove interfering endogenous compounds. A robust liquid-liquid extraction (LLE) protocol is often employed.

Causality Behind Experimental Choices:

-

Acidification: Urine is first acidified (e.g., with HCl) to a pH < 2. This serves a dual purpose: it stabilizes AFMU by minimizing in-vitro deformylation and protonates the analyte, which can improve extraction efficiency with certain organic solvents.[16]

-

Salting-Out Effect: The addition of a salt like sodium chloride enhances the partitioning of AFMU into the organic phase by decreasing its solubility in the aqueous layer.[16]

-

Solvent Selection: Ethyl acetate is a common choice for LLE.[16][17] It has the appropriate polarity to efficiently extract uracil derivatives like AFMU while leaving more polar, interfering substances (like urea and salts) in the aqueous phase.

-

Evaporation and Reconstitution: After extraction, the organic solvent is evaporated. The residue is then reconstituted in a small volume of the initial mobile phase (e.g., a water/acetonitrile mixture). This step concentrates the analyte and ensures its compatibility with the LC-MS system, leading to better peak shape and sensitivity.

A Validated UPLC-MS/MS Protocol for AFMU Quantification

Ultra-performance liquid chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC.[18] When coupled with tandem mass spectrometry (MS/MS), it provides a highly selective and sensitive analytical workflow.

Step-by-Step Methodology:

-

Sample Preparation (LLE):

-

Pipette 1.0 mL of urine into a clean glass tube.

-

Add an internal standard (e.g., an isotopically labeled AFMU) to correct for extraction variability and matrix effects.

-

Acidify the sample to pH < 2 with 5M HCl.

-

Saturate the sample with solid sodium chloride.

-

Add 3.0 mL of ethyl acetate, cap, and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm particle size) is effective. The C18 stationary phase retains AFMU based on its moderate hydrophobicity, separating it from other urinary components.

-

Mobile Phase: A gradient elution is used for optimal separation.

-

Mobile Phase A: 0.1% formic acid in water. The acid improves ionization efficiency in the mass spectrometer.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over several minutes to elute analytes with varying polarities.

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[2] This involves selecting a specific precursor ion (the protonated AFMU molecule) and a characteristic product ion formed after fragmentation in the collision cell. This two-stage filtering provides exceptional specificity.

-

Data Presentation: Representative MRM Transitions for AFMU

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| AFMU | 228.1 | 186.1 | 144.1 |

| AFMU-d3 (Internal Std) | 231.1 | 189.1 | 147.1 |

Note: Specific m/z values may vary slightly based on instrument calibration.

Sources

- 1. Paraxanthine/caffeine ratio: as an index for CYP1A2 activity in polycyclic aromatic hydrocarbons exposed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Paraxanthine: Caffeine's Major Metabolite for Laser-Targeted Energy [blog.priceplow.com]

- 6. Paraxanthine metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kofeiini – Wikipedia [fi.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. rsc.org [rsc.org]

- 15. lcms.cz [lcms.cz]

- 16. erndim.org [erndim.org]

- 17. Analysis of caffeine and paraxanthine in human saliva with ultra-high-performance liquid chromatography for CYP1A2 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Acetylamino-6-formylamino-3-methyluracil (AFMU): Synthesis, Analysis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 5-Acetylamino-6-formylamino-3-methyluracil (AFMU), a chemical compound of significant interest in both metabolic studies and pharmaceutical quality control. Initially identified as a major metabolite of caffeine, AFMU's presence as a process-related impurity in the synthesis of xanthine-based active pharmaceutical ingredients (APIs) such as theophylline necessitates robust analytical control. This document details the physicochemical properties, metabolic and synthetic formation pathways, and comprehensive analytical methodologies for the detection and quantification of AFMU. Furthermore, it explores the compound's stability, toxicological relevance, and the regulatory context governing its control, offering a critical resource for professionals in drug development and metabolic research.

Introduction and Core Identity

5-Acetylamino-6-formylamino-3-methyluracil, commonly abbreviated as AFMU, is a substituted pyrimidine-dione derivative. Its primary significance stems from two distinct fields: it is a well-documented major human and animal metabolite of caffeine, and it is recognized as a potential process-related impurity in the synthesis of widely used methylxanthine drugs like theophylline and caffeine itself.[1][2]

The control of impurities is a mandate from regulatory bodies worldwide, as impurities can impact the safety and efficacy of the final drug product.[3] Therefore, understanding the formation, characterization, and quantification of compounds like AFMU is a critical aspect of pharmaceutical development and manufacturing. This guide synthesizes the available technical information to provide a comprehensive overview for researchers and industry professionals.

Physicochemical and Structural Characteristics

A thorough understanding of AFMU's physical and chemical properties is foundational to developing appropriate analytical methods and handling procedures.

Chemical Structure

The molecular structure of AFMU features a central 3-methyluracil ring substituted at the 5- and 6-positions with acetylamino and formylamino groups, respectively.

Caption: Chemical structure of 5-Acetylamino-6-formylamino-3-methyluracil (AFMU).

Key Properties

All quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 85438-96-6 | [4][5] |

| Molecular Formula | C₈H₁₀N₄O₄ | [4] |

| Molecular Weight | 226.19 g/mol | [6] |

| Appearance | White to Pale Yellow Solid | [5] |

| Melting Point | 227-229°C | [5] |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [5] |

| Water Solubility | 0.53 g/L (Predicted) | |

| logP | -0.74 (Predicted) | [7] |

| pKa (Strongest Acidic) | 9.02 (Predicted) | [7] |

| pKa (Strongest Basic) | -5.7 (Predicted) | [7] |

Formation Pathways: Metabolic and Synthetic

AFMU can be formed through two primary routes: as a product of biological metabolism or as a byproduct in chemical synthesis.

Metabolic Formation from Caffeine

In humans and other mammals, AFMU is a major downstream metabolite of caffeine (1,3,7-trimethylxanthine).[8] The biotransformation pathway is a multi-step process primarily occurring in the liver.

Caption: Simplified metabolic pathway of caffeine to AFMU in humans.

This metabolic pathway is significant for clinical and toxicological studies. The ratio of AFMU to other metabolites in urine is often used as a biomarker to determine the activity of the N-acetyltransferase 2 (NAT2) enzyme, which is crucial for phenotyping individuals as slow or fast acetylators for various drugs.[8][9]

Synthetic Formation as a Process Impurity

In the context of drug manufacturing, AFMU can arise as an impurity during the synthesis of theophylline (1,3-dimethylxanthine).[1][10] While specific proprietary synthesis routes vary, the formation of such uracil-based impurities often involves incomplete cyclization, side reactions of intermediates, or degradation of the target molecule under certain reaction conditions.

For example, a common synthesis route for xanthines starts from a substituted uracil, such as 6-amino-1,3-dimethyluracil.[11] Subsequent steps involving nitrosation, reduction, and formylation to build the imidazole ring can lead to related impurities if reactions do not go to completion or if side reactions occur. Over-acetylation or reactions with nitrogen-containing reagents under non-optimized conditions can potentially lead to the formation of AFMU.

Analytical Methodologies for Detection and Quantification

The reliable detection and quantification of AFMU are paramount for both metabolic research and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique.[2]

Causality in Method Development

The choice of analytical parameters is directly dictated by the physicochemical properties of AFMU:

-

Stationary Phase (Column): AFMU is a polar molecule (logP ~ -0.74). Therefore, a reverse-phase column (e.g., C18, C8) is the standard choice. The non-polar stationary phase retains the polar analyte for a sufficient time when used with a highly polar mobile phase, allowing for effective separation from other components.

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate, acetate) and an organic modifier (e.g., methanol, acetonitrile). The buffer controls the pH, which is critical as AFMU's charge state can change, affecting its retention. The organic modifier is used to adjust the elution strength. A gradient elution (where the proportion of organic modifier is increased over time) is often employed to separate compounds with a wide range of polarities.

-

Detection: AFMU contains a chromophore (the uracil ring system) that absorbs UV light. UV detection, typically in the range of 254-280 nm, provides good sensitivity and is a cost-effective choice. For higher sensitivity and specificity, especially in complex biological matrices, mass spectrometry (LC-MS/MS) is the gold standard.[2]

Self-Validating HPLC Protocol (Illustrative Example)

This protocol is a representative example and must be fully validated for its intended use according to ICH guidelines.

Objective: To quantify 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) in a theophylline drug substance.

Caption: A typical workflow for the quantification of AFMU as an impurity.

Step-by-Step Methodology:

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

-

Data acquisition and processing software (e.g., Chromeleon, Empower).

-

-

Chromatographic Conditions:

-

Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent).

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.5.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Mobile Phase A / Methanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 273 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 20.0 40 22.0 90 25.0 90 25.1 5 | 30.0 | 5 |

-

-

Preparation of Solutions:

-

AFMU Standard Stock (100 µg/mL): Accurately weigh 10 mg of AFMU reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected impurity range (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).

-

Sample Solution (1000 µg/mL Theophylline): Accurately weigh 100 mg of the Theophylline API into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

-

Analysis Sequence and Validation:

-

System Suitability: Inject the 1.0 µg/mL calibration standard five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%, and the tailing factor for the AFMU peak should be ≤ 2.0.

-

Calibration: Inject each calibration standard once. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (r²) must be ≥ 0.999.

-

Sample Analysis: Inject the sample solution in duplicate.

-

Quantification: Calculate the concentration of AFMU in the sample solution using the regression equation from the calibration curve. Report the final result as a percentage relative to the theophylline concentration.

-

Stability and Toxicological Considerations

Chemical Stability

AFMU is known to be unstable under certain conditions, particularly in solution. It undergoes spontaneous deformylation to yield 5-acetylamino-6-amino-3-methyluracil (AAMU).[8][9] This degradation is pH-dependent, with the compound being most stable around pH 3.0.[9] At higher or lower pH values, the rate of conversion to AAMU increases significantly. This instability is a critical consideration for the handling and storage of analytical standards and for the processing of biological samples (e.g., urine) to prevent inaccurate quantification.[9]

Toxicological Profile

As a human metabolite, AFMU is generally considered to be of low toxicity. However, in the context of a pharmaceutical impurity, its potential toxicological impact must be evaluated according to regulatory guidelines such as ICH Q3A/B. While specific toxicological studies on pure AFMU are limited in the public domain, its status as an endogenous metabolite provides a degree of reassurance. Nevertheless, for drug development, any impurity present above the identification threshold (typically 0.1%) must be characterized and qualified, ensuring its level is controlled within safe limits.[3] There is no evidence to classify AFMU as a genotoxic or mutagenic impurity based on current knowledge.

Conclusion

5-Acetylamino-6-formylamino-3-methyluracil (AFMU) is a compound with dual significance. As a major caffeine metabolite, it serves as a valuable biomarker for enzymatic activity. As a potential pharmaceutical impurity, it represents a critical quality attribute that must be diligently monitored and controlled. A comprehensive understanding of its physicochemical properties, formation pathways, and stability is essential for developing robust, scientifically sound analytical methods. The HPLC-UV methodology detailed herein provides a reliable framework for its quantification, ensuring that drug products meet the stringent safety and quality standards required by regulatory authorities.

References

-

Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218–220. Available at: [Link]

-

PubChem. (n.d.). 5-Acetylamino-6-formylamino-3-methyluracil. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2015). CN104744470A - Synthesis method for theophylline.

-

FooDB. (2015). Showing Compound 5-Acetylamino-6-formylamino-3-methyluracil (FDB027888). Available at: [Link]

-

ACS, S., & al, et. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega. Available at: [Link]

-

Global Substance Registration System. (n.d.). 5-ACETYLAMINO-6-FORMYLAMINO-3-METHYLURACIL. Available at: [Link]

-

Bovine Metabolome Database. (2020). Showing metabocard for 5-Acetylamino-6-formylamino-3-methyluracil (BMDB0011105). Available at: [Link]

-

Röhrkasten, A., et al. (1991). Synthesis of the Caffeine Metabolites 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and 5-Acetylamino-6-amino-3-methyluracil (AAMU) on a Preparative Scale. ChemInform. Available at: [Link]

-

PubChem. (n.d.). 5-Acetylamino-6-amino-3-methyluracil. National Center for Biotechnology Information. Available at: [Link]

-

Wang, R., et al. (2023). Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review. Foods. Available at: [Link]

-

Pharmaffiliates. (n.d.). Theophylline-impurities. Available at: [Link]

-

Wikipedia. (n.d.). Caffeine. Available at: [Link]

-

ResearchGate. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Available at: [Link]

-

Prasanthi, D., et al. (2022). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

CABI Digital Library. (2023). Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review. Available at: [Link]

-

Tassaneeyakul, W., et al. (1993). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. Drug Metabolism and Disposition, 21(5), 896–899. Available at: [Link]

Sources

- 1. Theophylline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpras.com [ijpras.com]

- 4. 5-Acetylamino-6-formylamino-3-methyluracil | C8H10N4O4 | CID 108214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-ACETYLAMINO-6-FORMYLAMINO-3-METHYLURACIL | 85438-96-6 [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Bovine Metabolome Database: Showing metabocard for 5-Acetylamino-6-formylamino-3-methyluracil (BMDB0011105) [bovinedb.ca]

- 8. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]

Synthesis of 5-Acetylamino-6-formylamino-3-methyluracil

This guide details the high-purity synthesis of 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) , a critical metabolite used to phenotype N-acetyltransferase 2 (NAT2) activity.

Unlike standard organic synthesis, this protocol addresses the inherent instability of AFMU, which spontaneously deformylates to 5-acetylamino-6-amino-3-methyluracil (AAMU) under basic or alcoholic conditions. The route described below is optimized for regioselectivity and stability, derived from the foundational work of Röhrkasten et al. and validated by subsequent metabolic studies.

Part 1: Strategic Analysis & Retrosynthesis

The Target Molecule[1]

-

IUPAC Name:

-(6-formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide -

Common Name: AFMU

-

Molecular Formula:

-

Critical Feature: The molecule possesses two distinct acyl groups on adjacent nitrogens: an acetyl group at

and a formyl group at

Retrosynthetic Logic

Direct dual acylation of a diamine precursor is prone to scrambling. The synthesis must exploit the differential nucleophilicity of the 5-amino and 6-amino positions on the uracil ring.

-

Nucleophilicity Gradient: The 5-amino group in 5,6-diaminouracils is typically more nucleophilic than the 6-amino group (which has vinylogous amide character). Therefore, the acetyl group (more stable) is introduced first at the 5-position.

-

Labile Group Introduction: The formyl group, being less stable, is introduced in the final step using a mixed anhydride strategy to avoid harsh conditions that would degrade the ring or scramble the acetyl group.

Pathway:

6-Amino-3-methyluracil

Part 2: Detailed Synthetic Protocol

Phase 1: Precursor Preparation (5,6-Diamino-3-methyluracil)

Starting Material: 6-Amino-3-methyluracil (Commercial or synthesized via Traube condensation of

Step 1.1: Nitrosation

-

Reaction: Electrophilic aromatic substitution at the activated C5 position.

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Protocol:

-

Dissolve 6-amino-3-methyluracil (10 mmol) in hot water.

-

Add stoichiometric

(1.1 eq) dropwise to the acidic solution at -

Observation: A characteristic violet/red precipitate of 6-amino-3-methyl-5-nitrosouracil forms immediately.

-

Filter and wash with cold water.

-

Step 1.2: Reduction to Diamine

-

Reagents: Sodium Dithionite (

) or Catalytic Hydrogenation ( -

Protocol (Dithionite Method):

-

Suspend the nitroso compound in water at

. -

Add solid

in portions until the violet color disappears and the solid turns off-white/yellow. -

Mechanism: The nitroso group is reduced to an amine.

-

Critical Step: Isolate 5,6-diamino-3-methyluracil immediately under inert atmosphere (Argon/Nitrogen) if possible, as it is oxidation-sensitive. Use directly in the next step.

-

Phase 2: Regioselective Acetylation (Synthesis of AAMU)

This step creates the stable AAMU metabolite.

-

Reagents: Acetic Anhydride (

), Water/Acetic Acid. -

Stoichiometry: 1.05 equivalents of

. -

Protocol:

-

Suspend 5,6-diamino-3-methyluracil in water.

-

Add

dropwise at room temperature. -

Stir for 30–60 minutes.

-

Selectivity Control: The 5-amino group reacts preferentially. Over-acetylation leads to di-acetyl byproducts; under-acetylation leaves starting material. Monitor via TLC.

-

Purification: Recrystallize from water.

-

Product: 5-Acetylamino-6-amino-3-methyluracil (AAMU) .

-

Validation: NMR should show a single acetyl methyl singlet (~2.0 ppm) and preservation of the 6-amino signal.

-

Phase 3: Formylation (Synthesis of AFMU)

The final step requires mild conditions to prevent deformylation or transamidation.

-

Reagents: Formic Acid (

), Acetic Anhydride. -

Active Species: Acetic Formic Anhydride (prepared in situ).

-

Protocol:

-

Prepare Mixed Anhydride: Mix Formic Acid (5 eq) and Acetic Anhydride (2 eq) at

and stir for 30 minutes to form the mixed anhydride. -

Add AAMU (1 eq) to the mixture.

-

Stir at

for 1–2 hours. Do not heat, as this promotes thermodynamic scrambling or degradation. -

Workup (Crucial):

-

Evaporate solvents under high vacuum at low temperature (

). -

Do NOT use methanol or basic aqueous washes (AFMU decomposes to AAMU in these conditions).

-

Precipitate/wash with diethyl ether or cold acetone.

-

-

Storage: Store at

under desiccant.

-

Part 3: Visualization & Data

Reaction Scheme

The following diagram illustrates the regioselective pathway.

Caption: Step-wise synthesis of AFMU from 6-amino-3-methyluracil, highlighting the regioselective acetylation at N5 followed by formylation at N6.

Analytical Data Summary

| Parameter | AAMU (Intermediate) | AFMU (Final Product) |

| Molecular Weight | 198.18 g/mol | 226.19 g/mol |

| UV Max ( | ~264 nm (pH 3) | ~270 nm (Distinct shift) |

| Stability | Stable in MeOH/Water | Unstable in MeOH/Base (Deformylates) |

| Key | ||

| Solubility | Water, DMSO | DMSO, warm water (degrades slowly) |

Part 4: Scientific Integrity & Troubleshooting

The "Deformylation" Trap

Researchers often fail to isolate AFMU because they use methanol for recrystallization or HPLC mobile phases with high pH.

-

Mechanism: The

-formyl group is labile.[2] In the presence of methoxide or hydroxide, nucleophilic attack at the formyl carbonyl releases formate and regenerates AAMU. -

Solution: Perform all analytical chromatography (HPLC) using acidic buffers (pH 3–4) and avoid prolonged storage in protic solvents.

Validation of Regiochemistry

How do you know the acetyl is at N5 and formyl at N6, and not vice versa?

-

Synthetic Logic: The nucleophilicity of N5 (hydrazinic nature in the intermediate) drives the first acetylation.

-

UV Shifts: The UV spectrum of AFMU is pH-dependent (

) due to the ionization of the uracil ring, distinct from the mono-acetylated AAMU ( -

Reference Standard: The identity is confirmed by matching retention times with biologically derived AFMU from phenotyped individuals (slow acetylators vs. fast acetylators).

References

-

Röhrkasten, R., Raatz, P., Kreher, R. P., & Blaszkewicz, M. (1997).[3] Synthesis of the Caffeine Metabolites 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and 5-Acetylamino-6-amino-3-methyluracil (AAMU) on a Preparative Scale. Zeitschrift für Naturforschung B, 52(12), 1526–1532.[3]

- Significance: The primary chemical synthesis protocol.

-

Tang, B. K., Grant, D. M., & Kalow, W. (1983).[2] Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218–220.[2] Link

- Significance: Structural elucidation and initial discovery of the instability of AFMU.

-

Nyeki, A., Biollaz, J., Kures, L., & Decosterd, L. A. (2001). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. Drug Metabolism and Disposition, 29(4), 485–489. Link

- Significance: Detailed kinetic data on the deformyl

Sources

- 1. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to 5-Acetylamino-6-formylamino-3-methyluracil (AFMU)

Sources

- 1. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Acetylamino-6-formylamino-3-methyluracil | C8H10N4O4 | CID 108214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Acetylamino-6-formylamino-3-methyluracil-d3 [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacokinetics of 5-Acetylamino-6-formylamino-3-methyluracil (AFMU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylamino-6-formylamino-3-methyluracil (AFMU) is a significant urinary metabolite of caffeine. While not administered directly as a therapeutic agent, its pharmacokinetic profile is of paramount interest to researchers and clinicians. This is primarily due to its formation being intrinsically linked to the activity of key drug-metabolizing enzymes, namely Cytochrome P450 1A2 (CYP1A2) and N-acetyltransferase 2 (NAT2). Consequently, the quantification of AFMU in urine has become a valuable, non-invasive method for phenotyping individuals based on their metabolic capacity. This guide provides a comprehensive overview of the pharmacokinetics of AFMU, focusing on its formation, the enzymatic pathways involved, factors influencing its variability, its analytical quantification, and its subsequent excretion.

Introduction: The Significance of AFMU in Pharmacokinetic Studies

5-Acetylamino-6-formylamino-3-methyluracil (AFMU) is a downstream metabolite of caffeine, one of the most widely consumed psychoactive substances globally. The study of AFMU's pharmacokinetics is not centered on its therapeutic effects but rather on its utility as a biomarker. The processes governing its formation and elimination—absorption, distribution, metabolism, and excretion (ADME)—are reflective of the intricate interplay of several key enzymes involved in xenobiotic metabolism.[1][2] Understanding the factors that influence AFMU levels provides invaluable insights into inter-individual and inter-ethnic variations in drug metabolism.

This guide will delve into the scientific underpinnings of AFMU pharmacokinetics, providing a robust framework for researchers in drug development and clinical pharmacology. We will explore the causality behind experimental choices in phenotyping studies and present self-validating protocols for the accurate assessment of metabolic pathways involving AFMU.

Biotransformation: The Metabolic Journey from Caffeine to AFMU

AFMU is not directly ingested but is formed in the body through a series of metabolic reactions following caffeine consumption. The metabolic cascade is a multi-step process predominantly occurring in the liver.[3]

Primary Metabolism of Caffeine

Caffeine is extensively metabolized, with less than 2% being excreted unchanged in human urine.[3] The initial and major metabolic pathway, accounting for approximately 70-80% of caffeine metabolism in humans, is the N3-demethylation to paraxanthine, a reaction primarily catalyzed by the hepatic enzyme CYP1A2.[4]

Formation of AFMU from Paraxanthine

Paraxanthine undergoes further metabolism, leading to the formation of AFMU. This biotransformation is a critical juncture where the influence of another key enzyme, N-acetyltransferase 2 (NAT2), comes into play. The urinary levels of AFMU have been found to be bimodally distributed, which is a strong indicator of a genetic polymorphism in the enzyme responsible for its production.[5] Studies have confirmed a strong concordance between AFMU production and sulfamethazine (SMZ) acetylation, a classic method for phenotyping NAT2 activity, suggesting that the polymorphic NAT2 enzyme is responsible for the formation of AFMU.[5]

The following diagram illustrates the core metabolic pathway from caffeine to AFMU:

Caption: Metabolic pathway from caffeine to AFMU.

Factors Influencing AFMU Pharmacokinetics

The concentration of AFMU in urine is highly variable among individuals. This variability is not random but is influenced by a combination of genetic, environmental, and physiological factors.

Genetic Polymorphisms

-

N-acetyltransferase 2 (NAT2): The most significant factor influencing AFMU levels is the genetic polymorphism of the NAT2 enzyme.[5] Individuals can be categorized as "slow," "intermediate," or "rapid" acetylators based on their NAT2 genotype. This genetic variability in NAT2 activity directly impacts the rate of AFMU formation.[5][6]

-

Cytochrome P450 1A2 (CYP1A2): The activity of CYP1A2, which is also subject to genetic polymorphisms, determines the rate of paraxanthine formation from caffeine.[7][8] Variations in CYP1A2 activity can, therefore, indirectly affect the amount of substrate available for AFMU production.

Environmental and Lifestyle Factors

-

Smoking: Tobacco smoking is a known inducer of CYP1A2 activity, leading to faster clearance of caffeine and potentially altered levels of its metabolites, including AFMU.[3]

-

Diet: Certain dietary constituents, such as broccoli and herbal teas, can modulate CYP1A2 activity and consequently affect caffeine metabolism.[3]

-

Drug Interactions: Co-administration of drugs that are substrates, inhibitors, or inducers of CYP1A2 can significantly alter caffeine's pharmacokinetic profile and, by extension, the formation of AFMU.[3][9][10][11]

Physiological Factors

-

Gender and Hormonal Status: While gender has a minimal effect on caffeine elimination, decreased clearance has been observed in women using oral contraceptives and during pregnancy.[3]

-

Disease States: Liver diseases can impair hepatic enzyme function, leading to altered caffeine metabolism and AFMU production.[3]

Analytical Methodologies for AFMU Quantification

Accurate quantification of AFMU in biological matrices, primarily urine, is crucial for its use as a pharmacokinetic biomarker.

Sample Collection and Handling

Given that AFMU is unstable in dilute base and/or methanol, proper sample handling is critical.[12] It can degrade to 5-acetylamino-6-amino-3-methyluracil (AAMU).[6][12] Therefore, urine samples should be immediately acidified and stored frozen until analysis to minimize this conversion.[6]

Analytical Techniques

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of AFMU and other caffeine metabolites in urine.[13][14] This method offers high sensitivity, specificity, and throughput.[13][14]

Experimental Protocol: Quantification of AFMU in Urine by LC-MS/MS

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge at high speed to pellet any particulate matter.

-

Dilute the supernatant with an appropriate buffer.

-

Add an internal standard to correct for matrix effects and variations in instrument response.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the precursor-to-product ion transitions for both AFMU and the internal standard to ensure sensitive and specific detection.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known AFMU concentrations.

-

Quantify the amount of AFMU in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

The following diagram outlines the experimental workflow for AFMU quantification:

Caption: Experimental workflow for AFMU quantification.

Pharmacokinetic Parameters and Their Interpretation

Since AFMU is a metabolite, its pharmacokinetic parameters are typically expressed as urinary metabolite ratios to infer enzyme activity.

NAT2 Phenotyping

The molar ratio of AFMU to other caffeine metabolites in urine is a well-established index of NAT2 activity. Commonly used ratios include:

-

AFMU / 1-methylxanthine (1X)

-

AFMU / (AFMU + 1-methylxanthine + 1-methyluric acid)

These ratios allow for the classification of individuals into slow and rapid acetylator phenotypes.[6]

CYP1A2 Phenotyping

The ratio of (AFMU + 1-methylxanthine + 1-methyluric acid) / 1,7-dimethyluric acid is often used as an index of CYP1A2 activity.[6]

Table 1: Summary of Urinary Metabolite Ratios for Enzyme Phenotyping

| Enzyme | Metabolite Ratio | Interpretation |

| NAT2 | AFMU / 1X | Index of N-acetyltransferase 2 activity |

| NAT2 | AFMU / (AFMU + 1X + 1U) | Index of N-acetyltransferase 2 activity |

| CYP1A2 | (AFMU + 1X + 1U) / 17U | Index of Cytochrome P450 1A2 activity |

(1X = 1-methylxanthine; 1U = 1-methyluric acid; 17U = 1,7-dimethyluric acid)

Excretion and Instability

AFMU is primarily excreted in the urine. Molecular modeling studies suggest that AFMU and other caffeine metabolites have large negative solvation energy values, indicating high water solubility, which facilitates their renal clearance.[15]

A crucial aspect of AFMU's profile is its instability. At neutral to basic pH, AFMU can spontaneously lose its formyl group to convert to 5-acetylamino-6-amino-3-methyluracil (AAMU).[12][15] This chemical instability necessitates careful sample handling to ensure the integrity of pharmacokinetic data.[6][12] Interestingly, some research suggests that AAMU may also be formed in vivo through a NAT2 phenotype-dependent pathway, and not solely from the ex vivo degradation of AFMU.[6]

Conclusion and Future Directions

The pharmacokinetics of 5-Acetylamino-6-formylamino-3-methyluracil is a compelling area of study that extends beyond the compound itself, offering a window into the complex world of drug metabolism. As a key metabolite of caffeine, AFMU serves as a reliable and non-invasive biomarker for the phenotyping of NAT2 and CYP1A2, two enzymes of profound importance in clinical pharmacology and toxicology.

Future research should continue to explore the nuances of AFMU formation and its relationship with other caffeine metabolites. Further investigation into the in vivo formation of AAMU and its potential as a complementary biomarker is also warranted. A deeper understanding of the factors that modulate AFMU levels will undoubtedly contribute to the advancement of personalized medicine, enabling clinicians to better predict drug responses and minimize adverse drug reactions.

References

-

Grant, D. M., et al. (1983). Polymorphic N-acetylation of a caffeine metabolite. Clinical Pharmacology & Therapeutics, 33(3), 355-359. [Link]

-

Arnaud, M. J. (2011). Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man. Handbook of Experimental Pharmacology, (200), 33-91. [Link]

-

Tang, B. K., et al. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220. [Link]

-

Casley, W. L., et al. (1997). NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios. British Journal of Clinical Pharmacology, 43(4), 449-452. [Link]

-

European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved from [Link]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel), 13(12), 462. [Link]

-

Lin, Z., et al. (2020). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Journal of Pharmaceutical Sciences, 109(1), 30-41. [Link]

-

Choudhary, D., et al. (2022). Metabolomic Profiling of Aqueous Humor From Glaucoma Patients Identifies Metabolites With Anti-Inflammatory and Neuroprotective Potential in Mice. Translational Vision Science & Technology, 11(5), 15. [Link]

-

Dannaoui, E., et al. (2009). In vitro interactions between antifungals and immunosuppressive drugs against zygomycetes. Antimicrobial Agents and Chemotherapy, 53(8), 3549-3551. [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Pharmacokinetics and Bioavailability. Retrieved from [Link]

-

Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

-

Locatelli, I., & Mrhar, A. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Chromatography - The Most Versatile Method of Chemical Analysis. [Link]

-

European Medicines Agency. (2007). Guideline on reporting the results of population pharmacokinetic analyses. Retrieved from [Link]

-

Susa, C., & Preuss, C. V. (2023). Drug Elimination. In StatPearls. StatPearls Publishing. [Link]

-

Nakajima, M., et al. (2002). Effects of CYP1A2 Gene Polymorphisms on Antipyrine CYP1A2-Dependent Metabolism. Drug Metabolism and Disposition, 30(7), 771-775. [Link]

-

European Medicines Agency. (2015). Pharmacokinetic studies in man. Retrieved from [Link]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel), 13(12), 462. [Link]

-

Piscitelli, S. C., et al. (2002). Drug interactions and anti-infective therapies. The American Journal of Medicine, 113(Suppl 9A), 15S-24S. [Link]

-

Huq, F. (2006). Molecular Modelling Analysis of the Metabolism of Caffeine. Asian Journal of Biochemistry, 1(4), 276-286. [Link]

-

U.S. Food and Drug Administration. (2022). Population Pharmacokinetics: Guidance for Industry. Retrieved from [Link]

-

Fasullo, M., et al. (2014). Activation of aflatoxin B1 by expression of human CYP1A2 polymorphisms in Saccharomyces cerevisiae. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 760, 20-27. [Link]

-

Bitesize Bio. (2023). In Vitro vs In Vivo: Complete Comparison + Selection Guide. Retrieved from [Link]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel), 13(12), 462. [Link]

-

Endrenyi, L., & Tothfalusi, L. (2017). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. Expert Opinion on Drug Metabolism & Toxicology, 13(2), 143-152. [Link]

-

Tassaneeyakul, W., et al. (2005). Measurement of caffeine and five of the major metabolites in urine by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(17), 2413-2419. [Link]

-

Regulatory Affairs Professionals Society. (2022). FDA finalizes population pharmacokinetics guidance. Retrieved from [Link]

-

EKG Science. (2022, July 4). Pharmacokinetics: Absorption, Distribution, Metabolism & Excretion [Video]. YouTube. [Link]

-

Jamei, M. (2016). In Vivo-In Vitro-In Silico Pharmacokinetic Modelling in Drug Development. CPT: Pharmacometrics & Systems Pharmacology, 5(9), 454-456. [Link]

-

Fasullo, M., et al. (2014). Activation of aflatoxin B1 by expression of human CYP1A2 polymorphisms in Saccharomyces cerevisiae. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 760, 20-27. [Link]

-

Anaizi, N. H. (2001). Drug Interactions Involving Immunosuppressive Agents. Graft, 4(4), 232-243. [Link]

-

WebMD. (n.d.). Drug Interaction Checker – Find Unsafe Combinations. Retrieved from [Link]

-

Butler, M. A., et al. (1992). Racial and gender differences in N-acetyltransferase, xanthine oxidase, and CYP1A2 activities. Clinical Pharmacology & Therapeutics, 52(4), 365-374. [Link]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel), 13(12), 462. [Link]

-

U.S. Food and Drug Administration. (2022, February 24). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA [Video]. YouTube. [Link]

-

Lippincott Williams & Wilkins. (n.d.). Pharmacokinetics: The Absorption, Distribution, and Excretion of Drugs. Retrieved from [Link]

-

Altogen Labs. (n.d.). In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research. Retrieved from [Link]

-

Arnaud, M. J. (1993). Metabolism of caffeine and other components of coffee. Nestle Nutrition Workshop Series, 30, 43-95. [Link]

-

Riviere, J. E. (2011). Absorption, Distribution, Metabolism, and Elimination. In Veterinary Pharmacology and Therapeutics (9th ed.). Wiley-Blackwell. [Link]

-

European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. Retrieved from [Link]

-

Ward, T. (2018, October 9). Antimicrobial Drug Interactions [Video]. YouTube. [Link]

-

American College of Clinical Pharmacology. (2018). FDA Announces Final Guidance - Physiologically Based Pharmacokinetic Analyses. Retrieved from [Link]

-

Med Simplified. (2023, February 14). ADME | Absorption | Distribution | Metabolism | Excretion [Video]. YouTube. [Link]

Sources

- 1. Absorption, Distribution, Metabolism, and Elimination | Veterian Key [veteriankey.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Polymorphic N-acetylation of a caffeine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of aflatoxin B1 by expression of human CYP1A2 polymorphisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of aflatoxin B1 by expression of human CYP1A2 polymorphisms in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug interactions and anti-infective therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Portico [access.portico.org]

- 11. youtube.com [youtube.com]

- 12. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 14. Measurement of caffeine and five of the major metabolites in urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scialert.net [scialert.net]

Sample preparation for 5-Acetylamino-6-formylamino-3-methyluracil analysis

Subject: Stabilization and Quantification of 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) Application Area: Pharmacogenomics (NAT2 Phenotyping), Drug Metabolism, Clinical Toxicology Version: 2.0 (High-Sensitivity LC-MS/MS Focus)

Executive Summary & Scientific Rationale

The analysis of 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) is the gold standard for determining N-acetyltransferase 2 (NAT2) acetylation status in vivo. However, AFMU is notoriously labile. Inaccurate phenotyping often stems not from instrumental limitations, but from pre-analytical degradation .

AFMU undergoes spontaneous deformylation to form 5-acetylamino-6-amino-3-methyluracil (AAMU).[1][2][3][4] This reaction is pH-dependent.[2] Unlike many metabolites that require neutral storage, AFMU exhibits a specific "Stability Window" between pH 3.0 and 4.0 .

-

Alkaline conditions (pH > 8.0): Rapid deformylation to AAMU.

-

Strongly Acidic conditions (pH < 2.0): Hydrolysis risks.

-

Freezing: Essential for long-term storage, but only effective if pH is pre-adjusted.

This guide provides a self-validating protocol to lock AFMU in its native state from the moment of collection through to LC-MS/MS detection.

The Deformylation Mechanism (Visualized)

Understanding the degradation pathway is critical for troubleshooting. AFMU is the direct metabolite of 1-methylxanthine via NAT2. The formyl group is unstable, particularly in the slightly alkaline environment of standing urine.

Figure 1: Metabolic pathway and the critical instability node of AFMU. The red dashed line represents the non-enzymatic degradation that must be prevented.

Pre-Analytical Protocol: The "Golden Hour"

Objective: Stabilize AFMU immediately upon voiding. Matrix: Urine (Primary), Plasma (Secondary).

Reagent Preparation

-

Stabilization Buffer (1M HCl): Prepare a 1.0 M Hydrochloric Acid solution.

-

Check Strips: Narrow-range pH strips (pH 2.0–6.0).

Urine Collection & Stabilization Procedure

Rationale: Urine pH varies (4.5–8.0). Leaving urine at physiological pH allows conversion to AAMU.

-

Pre-Dosing: Subject ingests caffeine (e.g., 100–200 mg) or coffee.

-

Collection (4–6 hours post-dose): Collect urine in a standard sterile cup.

-

Immediate Acidification (CRITICAL STEP):

-

Measure initial volume.

-

Add 1M HCl dropwise.

-

Target pH: 3.5 ± 0.5 .

-

Note: Do not drop below pH 2.0.

-

-

Aliquot: Transfer 1.5 mL to cryovials.

-

Storage: Flash freeze at -80°C (preferred) or -20°C.

-

Stability Data: Stable for >6 months at -80°C if acidified. <24 hours at RT if neutral.

-

Sample Preparation Protocols

Choose Protocol A for routine high-throughput NAT2 phenotyping (Urine). Choose Protocol B for high-sensitivity requirements or complex matrices (Plasma).

Protocol A: "Dilute-and-Shoot" (Urine)

Best for: High concentration samples, high-throughput labs.

-

Thaw: Thaw urine aliquots on ice.

-

Centrifuge: 15,000 x g for 10 minutes at 4°C to remove particulates.

-

Dilution:

-

Mix 50 µL Urine Supernatant + 450 µL Mobile Phase A (0.1% Formic Acid in Water).

-

Dilution Factor: 1:10 (Adjust to 1:20 or 1:50 if detector saturation occurs).

-

-

Internal Standard Addition:

-

Add 10 µL of AFMU-d3 (or Paraxanthine-d3) working solution (1 µg/mL).

-

-

Vortex: 30 seconds.

-

Transfer: Move to autosampler vial with glass insert.

Protocol B: Solid Phase Extraction (SPE)

Best for: Plasma samples or trace-level detection.

-

Cartridge: Hydrophilic-Lipophilic Balanced (HLB) (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.

-

Conditioning:

-

1 mL Methanol.

-

1 mL Water (0.1% Formic Acid).

-

-

Loading:

-

Mix 200 µL Plasma/Urine + 200 µL 0.1% Formic Acid.

-

Load onto cartridge at low vacuum (1 mL/min).

-

-

Washing:

-

1 mL Water (0.1% Formic Acid).

-

Note: Avoid Methanol in wash to prevent premature elution of polar AFMU.

-

-

Elution:

-

Elute with 500 µL Methanol/Acetonitrile (50:50) .

-

-

Evaporation & Reconstitution:

-

Evaporate under Nitrogen at 35°C.

-

Reconstitute in 100 µL Mobile Phase A.

-

Instrumental Analysis (LC-MS/MS)[5][6]

Method Philosophy: Use an acidic mobile phase to maintain AFMU stability during the run.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Retains polar metabolites. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH maintains AFMU stability. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |

| Gradient | 0-1 min: 2% B; 1-5 min: 2%->30% B; 5-6 min: 95% B | AFMU elutes early; shallow gradient separates it from AAMU. |

| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI ionization. |

Mass Spectrometry (MRM Transitions)

Mode: Positive Electrospray Ionization (ESI+)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| AFMU | 225.1 | 207.1 (Loss of H2O) | 15 |

| 166.1 (Quantifier) | 25 | ||

| AAMU | 197.1 | 180.1 | 20 |

| AFMU-d3 (IS) | 228.1 | 169.1 | 25 |

Analytical Workflow Diagram

Figure 2: End-to-end analytical workflow emphasizing the early acidification step.

Troubleshooting & Quality Control

Common Failure Modes

-

High AAMU / Low AFMU:

-

Cause: Insufficient acidification or delay in freezing.

-

Fix: Check pH of urine immediately after thawing. If pH > 5.0, the sample is compromised.

-

-

Peak Tailing:

-

Cause: AFMU is polar.

-

Fix: Ensure Mobile Phase A is 100% aqueous (no organic) at start of gradient (0-1 min).

-

-

Matrix Effects:

-

Cause: Salts in urine suppressing ionization.

-

Fix: Increase dilution factor to 1:20 or switch to Protocol B (SPE).

-

Quality Control Criteria

-

Linearity: R² > 0.995 over 0.1 – 50 µM range.

-

Stability Check: Reinject a QC standard every 20 samples. Deviation should be < 15%.

References

-

Wong, P., et al. (2002). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine.[2] Journal of Pharmaceutical and Biomedical Analysis.[2] Link

- Key Finding: Defines the pH stability profile and kinetics of AFMU deformyl

-

Nyeki, A., et al. (2003). NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios.[5] British Journal of Clinical Pharmacology. Link

- Key Finding: Validates the use of AFMU/1X ratios and discusses the impact of acidific

-

Tang, B. K., et al. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man.[6] Drug Metabolism and Disposition.[7] Link

- Key Finding: First identification of AFMU and observ

-

Thermo Fisher Scientific. Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research.Link

- Key Finding: General principles for matrix effect reduction in urine analysis.

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Sci-Hub. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine / Journal of Pharmaceutical and Biomedical Analysis, 2002 [sci-hub.ru]

- 3. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Acetyltransferase-2 (NAT2) phenotype is influenced by genotype-environment interaction in Ethiopians - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for measuring AFMU/1-methylxanthine ratio

Application Note: High-Definition Phenotyping of NAT2 Activity via Urinary AFMU/1-Methylxanthine Ratio

Executive Summary & Scientific Rationale